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Compound of Interest

Compound Name:
1,3-Dibromo-2-

(chloromethyl)benzene

CAS No.: 858006-31-2

Cat. No.: B372489 Get Quote

Executive Summary
2,6-Dibromobenzyl chloride is a specialized electrophile used to introduce the 2,6-

dibromobenzyl moiety, a "privileged scaffold" in medicinal chemistry. This structural motif is

critical for inducing specific conformational locks in drug molecules, particularly in SHP2

allosteric inhibitors and P2X3 antagonists.

Unlike standard benzyl halides, the 2,6-dibromo substitution pattern introduces severe steric

hindrance around the benzylic carbon, significantly retarding

reaction rates while simultaneously offering two orthogonal handles for subsequent palladium-
catalyzed cross-coupling. This application note details the optimized protocols for overcoming
these steric barriers and exploiting the molecule's dual-functional nature.

Chemical Profile & Properties[1][2][3][4][5][6][7]
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Property Specification

Chemical Name 2,6-Dibromobenzyl chloride

CAS Number
Note: Often custom synthesized; Analog 2,6-

Dibromobenzyl bromide is CAS 93701-32-7

Molecular Formula

Molecular Weight 284.38 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, THF, DMF, Toluene; Insoluble

in water

Reactivity Class Deactivated Alkylating Agent / Aryl Halide

Hazards Corrosive, Lachrymator (Handle in Fume Hood)

Mechanistic Insight: The "Steric Lock" Effect
The utility of 2,6-dibromobenzyl chloride lies in its ability to restrict bond rotation in the final

drug molecule.

Conformational Control: The bulky bromine atoms at the ortho positions force the benzylic

substituent (e.g., an amine or ether) out of the plane of the phenyl ring. This "perpendicular"

conformation is often required to fit into tight hydrophobic pockets in enzymes like SHP2 (Src

homology region 2 domain-containing phosphatase-2).

Reactivity Trade-off: These same bromines shield the benzylic carbon from nucleophilic

attack. Standard

conditions used for benzyl chloride (e.g.,

/Acetone) are often insufficient.

Synthetic Versatility: The aryl bromide bonds are stable under alkylation conditions but

reactive under Pd-catalysis, allowing for late-stage diversification via Suzuki-Miyaura or

Buchwald-Hartwig couplings.
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Application 1: Synthesis of SHP2 Inhibitor
Intermediates (N-Alkylation)
This protocol describes the synthesis of a tert-butyl allyl(2,6-dibromobenzyl)carbamate

precursor, a key intermediate in the synthesis of benzoazepinamine-based SHP2 inhibitors.

Experimental Logic
Solvent: DMF is chosen over Acetone/DCM to increase the reaction temperature and

stabilize the transition state of the hindered

attack.

Base: Cesium Carbonate (

) is preferred over Potassium Carbonate due to the "Cesium Effect," where the larger cation
improves the solubility of the carbonate anion in organic solvents, enhancing nucleophilicity.

Catalyst: Potassium Iodide (KI) is added to generate the in situ 2,6-dibromobenzyl iodide

(Finkelstein reaction), which is a more reactive electrophile than the chloride.

Detailed Protocol
Reaction:

Preparation:

Charge a dry 250 mL round-bottom flask with Allylamine (1.2 equiv) and anhydrous DMF

(10 volumes).

Add Cesium Carbonate (

, 2.0 equiv).[1][2]

Cool the mixture to 0°C under a nitrogen atmosphere.

Addition:

Dissolve 2,6-dibromobenzyl chloride (1.0 equiv) in DMF (5 volumes).
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Add Potassium Iodide (KI, 0.1 equiv) to the chloride solution and stir for 15 minutes (pre-

activation).

Add the chloride/iodide solution dropwise to the amine mixture at 0°C over 30 minutes to

prevent poly-alkylation.

Reaction:

Allow the mixture to warm to Room Temperature (RT).

Heat to 60°C and stir for 12–18 hours.

Monitoring: Check HPLC/TLC for consumption of the benzyl chloride. (Note: The product

will be less polar than the amine).

Workup:

Dilute reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with water (to remove

DMF).

Wash the organic layer with saturated Brine.

Dry over

, filter, and concentrate in vacuo.

Purification:

Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Target: 75-85%.

Application 2: Site-Selective Suzuki Coupling
After the benzyl group is attached, the two bromine atoms can be used to build tricyclic cores

or biaryl systems. The challenge is controlling mono- vs. bis-coupling.
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Ligand Control: Use bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative

addition into the sterically crowded C-Br bond.

Stoichiometry: Strict control of the boronic acid (1.05 equiv) is required to stop at the mono-

arylated product.

Detailed Protocol
Reaction:

Setup:

In a reaction vial, combine the 2,6-dibromobenzyl intermediate (1.0 equiv), Aryl Boronic

Acid (1.05 equiv),

(0.05 equiv), and SPhos (0.1 equiv).

Add

(2.0 equiv).

Solvent System:

Add Toluene/Water (10:1 ratio).[2] The biphasic system is crucial for inorganic base

solubility.

Execution:

Degas the mixture with Nitrogen for 10 minutes.

Heat to 80°C for 4–6 hours.

Critical Check: Monitor by LC-MS. If bis-coupling (>5%) is observed, lower temperature to

60°C.[1]

Isolation:

Filter through a Celite pad to remove Palladium black.
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Extract with EtOAc, concentrate, and purify via chromatography.

Visualization of Synthetic Workflow
The following diagram illustrates the strategic pathway from the raw material to the SHP2

inhibitor scaffold, highlighting the critical decision points.

Mechanistic Constraint

2,6-Dibromobenzyl
Chloride

N-Alkylation
(Steric Barrier)
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-allylamine

SN2 Substitution Boc Protection
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Boc2O, TEA Pd-Catalyzed
Mono-Coupling

Ar-B(OH)2
Pd(OAc)2/SPhos Functionalized

SHP2 Inhibitor Core

Site-Selective
C-C Bond Formation

Click to download full resolution via product page

Figure 1: Synthetic workflow for converting 2,6-dibromobenzyl chloride into bioactive scaffolds,

highlighting the critical alkylation and coupling steps.

Safety & Handling Protocols
Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear agents).

Protocol: All weighing and transfers must occur inside a functioning fume hood.

Decontamination: Quench glassware and spills with a 10% Ammonium Hydroxide or

Sodium Thiosulfate solution to destroy the alkylating agent before removal from the hood.

Corrosivity: The hydrolysis of benzyl chloride releases HCl gas. Store in a cool, dry place

under inert gas (Argon/Nitrogen) to prevent degradation.

References
SHP2 Inhibitor Synthesis

Source: "Discovery of Potent and Orally-bioavailable Benzoazepinamine-based SHP2
Allosteric Inhibitors."
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Link:

Steric Hindrance in Alkylation

Source: "Nucleophilic Substitution Reactions - Haloalkanes."
Relevance: Mechanistic grounding for the reduced reactivity of 2,6-disubstituted benzyl
halides.

Link:

Suzuki Coupling of Hindered Substrates

Source: "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium
Aryltrifluorobor

Relevance: Protocols for coupling hindered benzyl and aryl halides.[2]

Link:

General Safety Data

Source: "Safety Data Sheet - 2,6-Dichlorobenzyl bromide" (Analogous handling).
Relevance: Safety protocols for lachrym

Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Strategic Utilization of 2,6-Dibromobenzyl Chloride in
API Intermediate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372489#using-2-6-dibromobenzyl-chloride-in-api-
intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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